![molecular formula C9H16ClNO2 B2802639 2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride CAS No. 2375259-14-4](/img/structure/B2802639.png)
2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride
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Overview
Description
“2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2375274-09-0 . It has a molecular weight of 207.7 and is in the form of a powder . The compound is stored at room temperature .
Molecular Structure Analysis
The carboxyl group in carboxylic acids, such as “2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride”, consists of a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
While specific chemical reactions involving “2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride” are not available, carboxylic acids in general can undergo a variety of reactions . They can act as Bronsted acids, capable of donating a proton . They can also react with bases, such as sodium hydroxide, to form a salt and water .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 207.7 . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
- Researchers have investigated the anticancer potential of piperidine derivatives, including EN300-7441552. These compounds exhibit cytotoxic effects against various cancer cell lines by interfering with cell proliferation, apoptosis, and angiogenesis .
- Piperidine derivatives have shown neuroprotective effects in preclinical studies. EN300-7441552 might offer neuroprotection by modulating oxidative stress, inflammation, and neuronal apoptosis .
- Piperidine-based compounds often exhibit antimicrobial activity. EN300-7441552 could be explored as an antimicrobial agent against bacteria, fungi, or viruses .
- Piperidine derivatives have been investigated for their analgesic and anti-inflammatory properties. EN300-7441552 may modulate pain pathways and reduce inflammation .
- Some piperidine compounds, including EN300-7441552, exhibit vasodilatory effects and influence cardiovascular function .
- EN300-7441552 serves as a valuable substrate for chemical synthesis. Researchers can modify its structure to create novel piperidine-based drugs with specific pharmacological profiles .
Anticancer Activity
Neuroprotection and Neurodegenerative Diseases
Antimicrobial Properties
Analgesic and Anti-Inflammatory Effects
Cardiovascular Applications
Chemical Synthesis and Medicinal Chemistry
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . It has been associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
While specific future directions for “2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride” are not available, research on piperidine derivatives is ongoing . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-prop-2-enylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-5-9(8(11)12)6-3-4-7-10-9;/h2,10H,1,3-7H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDIDTLXHQBKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride |
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